2-chloro-N-(1,2-oxazol-3-yl)acetamide
Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-(1,2-oxazol-3-yl)acetamide typically involves the reaction of 2-chloroacetyl chloride with 3-amino-1,2-oxazole under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
2-chloro-N-(1,2-oxazol-3-yl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-chloro-N-(1,2-oxazol-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals due to its bioactive oxazole moiety.
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its potential biological activities.
Industrial Applications: It serves as a building block in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, making the compound useful in drug development and other applications .
Comparison with Similar Compounds
2-chloro-N-(1,2-oxazol-3-yl)acetamide can be compared with other oxazole derivatives such as:
2-chloro-N-(1,2-oxazol-5-yl)acetamide: Similar structure but with the oxazole ring substituted at a different position, leading to different biological activities.
2-chloro-N-(1,3-oxazol-4-yl)acetamide: Another isomer with distinct chemical properties and applications.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry .
Biological Activity
Overview
2-Chloro-N-(1,2-oxazol-3-yl)acetamide is a synthetic compound notable for its diverse biological activities, including antimicrobial and potential anticancer properties. Its unique structure, featuring a chloroacetamide moiety and an oxazole ring, contributes to its reactivity and interaction with various biological targets. This article delves into the biological activities, mechanisms of action, and relevant research findings associated with this compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. Additionally, the oxazole ring may participate in hydrogen bonding or hydrophobic interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 µM |
Escherichia coli | 2.33 - 156.47 µM |
Bacillus subtilis | 4.69 - 22.9 µM |
Pseudomonas aeruginosa | 13.40 - 137.43 µM |
These findings suggest that the compound possesses moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
In addition to its antimicrobial properties, there is emerging evidence that this compound may have anticancer effects. Studies have explored its potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific pathways affected by this compound are currently under investigation but may involve modulation of signaling pathways related to tumor growth.
Case Studies
Several case studies have highlighted the biological activity of compounds related to or derived from this compound:
- Antimicrobial Activity Study : A study evaluated the efficacy of various oxazole derivatives against resistant bacterial strains. The results indicated that derivatives similar to this compound exhibited promising antibacterial activity, suggesting potential applications in treating infections caused by multidrug-resistant bacteria .
- Cancer Cell Line Analysis : In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner. Further analysis is required to elucidate the specific molecular mechanisms involved.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
2-Chloro-N-(naphthalen-1-yl)acetamide | Chloroacetamide | Antimicrobial |
2-Chloro-N-(3-methyl-1,2-oxazol-5-yl)acetamide | Oxazole derivative | Antitumor |
2-Chloro-N-(1,3-thiazol-2-yl)acetamide | Thiazole derivative | Antibacterial |
This comparison highlights the structural variations among these compounds and their respective biological activities .
Properties
IUPAC Name |
2-chloro-N-(1,2-oxazol-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c6-3-5(9)7-4-1-2-10-8-4/h1-2H,3H2,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELQNFUTLQVZIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.